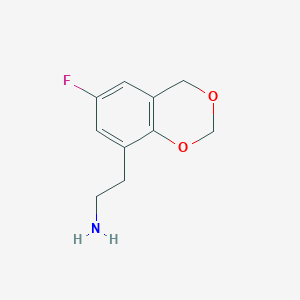

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine

Description

Systematic Nomenclature and Structural Classification

The compound this compound possesses a well-defined chemical identity documented in major chemical databases. According to PubChem records, this compound carries the Chemical Abstracts Service registry number 910400-40-7 and is catalogued under PubChem Compound Identifier 39869892. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine, which precisely describes its structural components.

The molecular formula C10H12FNO2 indicates the presence of ten carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 197.21 grams per mole. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation C1C2=C(C(=CC(=C2)F)CCN)OCO1, which describes the connectivity pattern of atoms within the molecule.

From a structural classification perspective, this compound belongs to multiple chemical categories simultaneously. Primarily, it is classified as a primary amine due to the presence of a nitrogen atom bonded to one carbon atom and two hydrogen atoms. Additionally, the compound is categorized as a heterocyclic organic compound because it contains a ring structure incorporating oxygen atoms in addition to carbon atoms. The benzodioxin moiety specifically classifies this compound as a member of the 1,3-benzodioxin family, characterized by the fusion of a benzene ring with a 1,3-dioxin ring system.

The compound's three-dimensional structure features specific conformational characteristics that influence its chemical behavior. The benzodioxin ring system adopts a chair-like conformation similar to other saturated six-membered rings, while the fluorine substitution at the 6-position introduces electronic effects that modify the compound's reactivity profile. The ethylamine side chain at the 8-position provides additional flexibility to the molecular structure and serves as a site for potential chemical modifications.

Historical Context of Benzodioxin-Based Amine Derivatives

The development of benzodioxin chemistry has its origins in the broader exploration of heterocyclic compounds during the twentieth century. The class of 1,4-benzodioxin compounds and their 2,3-dihydro derivatives has attracted particular attention due to their natural occurrence and significant biological activities. These structural scaffolds have served as fundamental building blocks in various synthetic applications, with the introduction of palladium-catalyzed reactions adding new dimensions to the field by making synthesis more convenient and general.

Research into benzodioxin-based amine derivatives has been driven by their potential medicinal applications. A variety of biologically active compounds can be classified as 2-substituted 1,4-benzodioxanes bearing one or more substituents on the benzene ring. The synthesis of these important templates has been approached through different strategies, though the most straightforward methods generally lead to mixtures of positional isomers, whose identification can prove more problematic than separation.

The historical development of fluorinated benzodioxin compounds represents a relatively recent advancement in this field. Fluorine incorporation into organic molecules has become increasingly important in medicinal chemistry due to the unique properties that fluorine substitution can impart to compounds. The electronegativity and size of fluorine atoms can significantly alter molecular properties such as metabolic stability, lipophilicity, and bioavailability.

Sulfonamide derivatives incorporating benzodioxin structures have also contributed to the historical context of this chemical class. Research has shown that sulfonamides containing benzodioxane and acetamide moieties exhibit substantial enzyme inhibitory activities, particularly against alpha-glucosidase. These findings have established precedent for the biological relevance of benzodioxin-containing compounds and have influenced subsequent synthetic efforts in this area.

The synthetic methodologies for preparing benzodioxin compounds have evolved significantly over time. Early approaches often involved multi-step organic reactions with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of final products. More recent developments have introduced more efficient synthetic routes, including novel methods for the preparation of 1,3-benzodioxole heterocyclic compounds that are useful as phosphodiesterase type 4 inhibitors.

Positional Isomerism in Fluorinated Benzodioxin Systems

Positional isomerism represents a fundamental challenge in the synthesis and characterization of fluorinated benzodioxin compounds. The benzodioxin ring system provides multiple positions for substituent attachment, and the regioselectivity of synthetic reactions often determines the distribution of isomeric products formed. This phenomenon is particularly relevant for compounds like this compound, where the specific positioning of the fluorine atom and ethylamine substituent defines the compound's unique identity.

Research on brominated benzodioxane compounds has provided valuable insights into the isomerism patterns that can be expected in halogenated benzodioxin systems. Studies examining methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate have demonstrated that different substitution patterns can be distinguished through advanced Nuclear Magnetic Resonance spectroscopy techniques. These investigations revealed that Heteronuclear Multiple Bond Correlation experiments can unambiguously identify the position of halogen substituents on the benzodioxin ring system.

The chemical shift differences observed in proton Nuclear Magnetic Resonance spectra provide diagnostic information for determining substitution patterns in halogenated benzodioxin compounds. For brominated systems, the difference in chemical shift of the proton para to bromine has become diagnostic of the bromine position on the benzodioxin nucleus, with high-field signals indicating 8-brominated compounds and low-field signals indicating 5-brominated isomers. Similar principles likely apply to fluorinated analogs, though specific data for fluorinated systems requires dedicated investigation.

| Substitution Pattern | Diagnostic Nuclear Magnetic Resonance Feature | Chemical Shift Characteristic |

|---|---|---|

| 8-Position Halogenation | Proton para to halogen | High-field signal |

| 5-Position Halogenation | Proton para to halogen | Low-field signal |

| Heteronuclear Multiple Bond Correlation | Three-bond coupling patterns | Position-specific correlations |

The synthesis of fluorinated benzodioxin compounds often leads to the formation of multiple regioisomers that require careful separation and identification. Commercial availability of specific isomers varies considerably, with some compounds like 6-iodo-1,4-benzodioxane being available as mixtures where the remainder consists mainly of the 5-isomer. This commercial reality reflects the synthetic challenges associated with achieving complete regioselectivity in benzodioxin chemistry.

Advanced synthetic strategies have been developed to address the isomerism challenges in benzodioxin chemistry. The use of differentially substituted desymmetrized catechols represents one approach to bypass positional isomer formation, though the preparation and analytical characterization of such starting materials is often laborious. Alternative strategies involving palladium-catalyzed reactions have provided more general and convenient synthetic routes while maintaining better control over regioselectivity.

The Electronic effects of fluorine substitution can influence the regioselectivity of subsequent reactions in fluorinated benzodioxin systems. The electron-withdrawing nature of fluorine can activate certain positions toward electrophilic attack while deactivating others, potentially providing some degree of inherent selectivity in synthetic transformations. Understanding these electronic effects is crucial for predicting and controlling the formation of specific isomers in synthetic sequences targeting fluorinated benzodioxin derivatives.

Computational chemistry approaches have emerged as valuable tools for predicting the stability and reactivity patterns of different positional isomers in fluorinated benzodioxin systems. Molecular modeling studies can provide insights into the relative energies of different isomeric forms and help predict which synthetic approaches are most likely to yield desired products with high selectivity.

Properties

IUPAC Name |

2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1-2,5-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXOORGVJXTGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)CCN)OCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide.

Fluorination: Introduction of the fluorine atom at the desired position on the benzodioxin ring can be achieved using electrophilic fluorination reagents such as Selectfluor.

Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkyl halide and an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Reactivity of the Ethylamine Group

The primary amine group undergoes reactions typical of aliphatic amines, including alkylation, acylation, and condensation.

Acylation Reactions

Reaction with acyl chlorides or anhydrides forms corresponding amides. For example:

-

Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields N-acetyl-2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine .

-

Benzoylation : Benzoyl chloride in pyridine produces N-benzoyl derivatives .

Conditions : Room temperature, anhydrous solvent (e.g., DCM), base (TEA or pyridine).

Alkylation Reactions

The amine reacts with alkyl halides or epoxides to form secondary or tertiary amines:

-

Methylation : Methyl iodide in DMF/NaH generates N-methyl-2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine .

-

Benzylation : Benzyl bromide under similar conditions yields N-benzyl derivatives .

Key Insight : Alkylation regioselectivity favors N1-position due to lower activation energy (DFT calculations suggest a 17 kJ/mol difference for N1 vs. N3 alkylation) .

Salt Formation

The amine forms stable salts with inorganic acids:

-

Hydrochloride Salt : HCl in ethanol produces a crystalline hydrochloride salt, enhancing solubility for pharmacological studies .

Electrophilic Aromatic Substitution (EAS)

The benzodioxin ring’s electron-rich nature directs electrophiles to specific positions:

Catalytic Hydrogenation

-

Benzodioxin Ring Reduction : H₂/Pd-C in ethanol reduces the dioxin ring to a diol, yielding 2-(6-fluoro-3,4-dihydroxybenzyl)ethan-1-amine .

-

Selectivity : Fluorine’s electron-withdrawing effect slows reduction compared to non-fluorinated analogs .

Borohydride Reductions

NaBH₄ or LiAlH₄ reduces imine intermediates formed via condensation with ketones/aldehydes (e.g., synthesis of tetrahydroisoquinoline derivatives) .

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) forms imines , which can cyclize under acidic conditions:

-

Pictet-Spengler Cyclization : In HCl/MeOH, imines cyclize to tetrahydrobenzodioxin-isoquinoline hybrids .

Urea/Thiourea Derivatives

Treatment with phosgene or thiophosgene generates ureas or thioureas , respectively .

Amine Oxidation

-

Oxidative Deamination : KMnO₄/H₂SO₄ converts the amine to a ketone (2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-one ) .

-

N-Oxide Formation : H₂O₂/CH₃COOH produces N-oxide derivatives .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s amine group enables binding to enzymes/receptors:

-

Monoamine Oxidase (MAO) Inhibition : Structural analogs show moderate MAO-B affinity (IC₅₀ ~10⁻⁶ M) due to amine-enzyme interactions .

-

Serotonin Receptor Binding : Ethylamine mimics endogenous ligands, enabling 5-HT receptor modulation in vitro .

Comparative Reactivity Table

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly in relation to:

- Alpha-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for managing Type 2 diabetes mellitus (T2DM). Compounds similar to 2-(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine have shown promising results in inhibiting this enzyme, thus potentially aiding in blood sugar control .

Neuroprotective Effects

The compound's structure suggests it may interact with neurotransmitter systems. Preliminary studies indicate that derivatives can modulate neurotransmitter pathways related to:

- Acetylcholinesterase : Inhibition of this enzyme could have implications for neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is disrupted .

Diabetes Management

The inhibition of alpha-glucosidase by compounds similar to this compound positions it as a potential therapeutic agent for diabetes management. The ability to lower postprandial blood glucose levels through enzyme inhibition can significantly impact diabetes treatment strategies.

Neurodegenerative Diseases

Given its potential neuroprotective properties and ability to inhibit acetylcholinesterase, this compound may be explored further for its application in treating neurodegenerative disorders. The modulation of neurotransmitter systems could lead to improved cognitive function and mood stabilization.

In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize molecular docking techniques to assess how well the compound can bind to enzymes like alpha-glucosidase and acetylcholinesterase. Results indicate favorable binding interactions, suggesting that further experimental validation is warranted .

In Vivo Studies

Animal model studies have demonstrated that compounds with similar structures can effectively reduce blood glucose levels post-meal when administered prior to carbohydrate intake. Additionally, neuroprotective effects were observed in models of Alzheimer’s disease, where treated animals showed improved cognitive performance compared to controls .

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine with key analogs, focusing on structural variations, physicochemical properties, and reported applications.

Structural Analogues and Substitution Patterns

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Differences | References |

|---|---|---|---|---|---|

| This compound | Ethylamine chain at C8; fluorine at C6 | C10H12FNO2 | 197.21 | Primary amine; ethyl chain length | |

| (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methylamine | Methylamine group at C8; fluorine at C6 | C10H12FNO2 | 197.21 | Tertiary amine (N-methyl substitution); shorter chain | |

| 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid | Acetic acid group at C8; fluorine at C6 | C10H9FO4 | 212.18 | Carboxylic acid replaces amine; increased polarity and hydrogen-bonding capacity | |

| N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine | Benzopyran core (vs. benzodioxin); ethylamine and methyl substituents | C12H16FNO | 209.26 | Benzopyran ring system; altered heteroatom arrangement | |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... | Extended aromatic system with pyridin-3-amine and dimethylamino substituent | C23H25N3O3 | 391.46 | Larger molecular framework; tertiary amine and methoxy groups |

Key Research Findings and Gaps

- Structural Optimization : Substituting the ethylamine chain with bulkier groups (e.g., benzothiazole in ) could modulate receptor affinity or catalytic activity .

Biological Activity

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine is a chemical compound with the molecular formula and a molecular weight of 197.21 g/mol. It is categorized within the class of organic compounds known as benzo-1,3-dioxanes. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structural representation of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethanamine |

| CAS Number | 910400-40-7 |

| Molecular Formula | |

| Molecular Weight | 197.21 g/mol |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Serotonin Receptor Modulation : This compound may influence serotonin receptors due to its structural similarities with known serotonin receptor ligands. Studies on related compounds have shown that they can act as antagonists or agonists at the 5-HT3 receptor, which is significant in treating conditions such as nausea and anxiety .

- Neuroprotective Effects : Some benzodioxin derivatives have demonstrated neuroprotective properties in preclinical models, potentially offering therapeutic avenues for neurodegenerative diseases .

- Anti-inflammatory Activity : Compounds with similar structures have been explored for their anti-inflammatory effects, suggesting that this compound may possess similar properties .

Study on Serotonin Antagonists

A comparative study involving serotonin antagonists like ondansetron and granisetron showed that these compounds could significantly reduce postoperative nausea and vomiting (PONV). Although not directly tested on this compound, the implications suggest that it might have similar efficacy due to its structural characteristics .

Neuroprotective Research

In a study assessing the neuroprotective effects of various benzodioxins, researchers found that certain derivatives could mitigate neuronal damage in models of oxidative stress. This indicates a potential pathway for exploring the neuroprotective capabilities of this compound .

Q & A

Q. Q1. What are the established synthetic routes for 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine?

A1. A common approach involves multi-step organic synthesis, starting with halogenated benzodioxin precursors. For example, fluorinated benzodioxin intermediates (e.g., 6-fluoro-1,3-benzodioxin derivatives) can undergo nucleophilic substitution or coupling reactions to introduce the ethanamine moiety. Refluxing in dry benzene or acetonitrile with catalysts like triethylamine is typical, followed by purification via recrystallization (THF or ethanol) . Key steps include protecting group strategies (e.g., Boc protection) and acid hydrolysis to yield the final amine .

Q. Q2. How can researchers confirm the structural integrity of this compound?

A2. Structural validation requires a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm aromatic fluorine coupling patterns and amine proton signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO with expected m/z).

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at λ~254 nm .

Q. Q3. What safety protocols are critical during handling?

A3. Essential precautions include:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. Q4. How can conflicting biological activity data across studies be resolved?

A4. Discrepancies may arise from impurities or assay variability. Mitigation strategies:

Q. Q5. What methodologies optimize reaction yields for large-scale synthesis?

A5. Key optimizations:

Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound?

A6. Systematic approaches include:

- Substituent Variation : Modify the fluorobenzodioxin ring (e.g., 6-fluoro vs. 8-fluoro) or ethanamine chain length.

- In Vitro Profiling : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays.

- Computational Modeling : Dock analogs into receptor binding pockets (e.g., AutoDock Vina) to predict affinity .

Q. Q7. What advanced techniques characterize metabolic stability?

A7. Pharmacokinetic profiling involves:

Q. Q8. How do fluorinated substituents impact receptor binding affinity?

A8. Fluorine’s electronegativity and steric effects can enhance binding. For example:

Q. Q9. What strategies validate target engagement in cellular models?

A9. Approaches include:

Q. Q10. How can computational tools predict toxicity profiles?

A10. Leverage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.